molecular formula C7H14F2N2 B15256850 2,2-Difluoro-3-(2-methylazetidin-1-yl)propan-1-amine

2,2-Difluoro-3-(2-methylazetidin-1-yl)propan-1-amine

Cat. No.: B15256850
M. Wt: 164.20 g/mol
InChI Key: DWQUSDOYEVTTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-3-(2-methylazetidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C7H14F2N2 It is characterized by the presence of two fluorine atoms, a methyl-substituted azetidine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(2-methylazetidin-1-yl)propan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-difluoropropan-1-amine with 2-methylazetidine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(2-methylazetidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

2,2-Difluoro-3-(2-methylazetidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(2-methylazetidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(2-methylazetidin-1-yl)propan-1-amine is unique due to its specific combination of fluorine atoms and the azetidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

2,2-difluoro-3-(2-methylazetidin-1-yl)propan-1-amine

InChI

InChI=1S/C7H14F2N2/c1-6-2-3-11(6)5-7(8,9)4-10/h6H,2-5,10H2,1H3

InChI Key

DWQUSDOYEVTTKI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN1CC(CN)(F)F

Origin of Product

United States

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